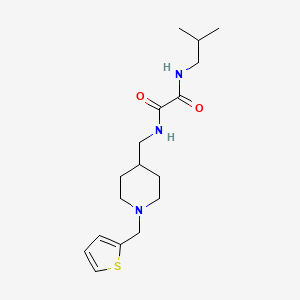

N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

描述

属性

IUPAC Name |

N'-(2-methylpropyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c1-13(2)10-18-16(21)17(22)19-11-14-5-7-20(8-6-14)12-15-4-3-9-23-15/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQAPYOMBRWYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the piperidine derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include strong bases, such as sodium hydride, and coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

化学反应分析

Types of Reactions: N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the treatment of various diseases, depending on its biological activity and safety profile.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and other industrial processes.

作用机制

The mechanism by which N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

相似化合物的比较

Structural Analogues in Antimicrobial Research

DMPI and CDFII (described in ) are indole-derived compounds featuring piperidine scaffolds substituted with aromatic groups. While their core structures differ from the target oxalamide, they share key motifs:

- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.

- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.

Comparison with Target Compound :

Oxalamide Derivatives

Compound 10 (): N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide is another oxalamide derivative with complex substituents, including hydroxy-methoxyphenyl and imidazolidinone groups.

Comparison with Target Compound :

Hypothetical Pharmacological and Physicochemical Profiles

Pharmacological Potential

- Antimicrobial Activity : The piperidine-thiophene motif in the target compound may interact with bacterial targets similarly to DMPI/CDFII, which synergize with carbapenems against MRSA. Thiophene’s electronic properties could enhance binding to bacterial efflux pumps or membrane proteins .

- Neurological Applications: Piperidine scaffolds are common in neuroactive compounds (e.g., donepezil).

Physicochemical Properties

- Lipophilicity : The isobutyl and thiophene groups likely increase logP compared to Compound 10’s polar hydroxy-methoxyphenyl substituents, favoring better membrane permeability.

- Solubility : The oxalamide backbone may reduce solubility in aqueous media, necessitating formulation adjustments.

生物活性

N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, with the CAS number 953141-07-6, is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including mechanisms of action, case studies, and comparative data.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H27N3O2S |

| Molecular Weight | 337.5 g/mol |

| Structure | Chemical Structure |

Antiviral Properties

This compound's analogs have been studied for their antiviral efficacy:

- HIV Inhibition : Analogous compounds have been identified as effective inhibitors of HIV entry, demonstrating low micromolar activity against both X4 and R5 strains of the virus. These compounds prevent viral entry without affecting later stages of the viral life cycle .

- Mechanistic Insights : Studies suggest that these compounds inhibit the binding of HIV envelope glycoprotein gp120 to CD4 receptors on host cells, which is crucial for viral entry .

Neuropharmacological Effects

Given the presence of the piperidine ring, there is potential for neuropharmacological activity. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This could imply possible applications in treating neurological disorders or as psychoactive agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| NBD-556 | Piperidine-based oxalamide | HIV entry inhibitor |

| NBD-557 | Similar structural framework | Potent against HIV strains |

| N1-(2-methoxyethyl)-N2... | Contains methoxyethyl group; no thiophen | Potential neuroactive agent |

常见问题

Q. What are the recommended synthetic routes for N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, and how can purity be optimized?

Methodological Answer:

- Synthesis Steps :

- Piperidine Functionalization : React 1-(thiophen-2-ylmethyl)piperidin-4-amine with isobutylamine in the presence of oxalyl chloride to form the oxalamide bridge. This step requires anhydrous conditions and a base like triethylamine to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Challenges : Side reactions during acylation (e.g., over-substitution) can occur; optimize stoichiometry (1:1.05 molar ratio of amine to oxalyl chloride) and reaction temperature (0–5°C) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation :

- Physicochemical Properties :

- LogP : Estimate via reverse-phase HPLC (compared to standards) or computational tools (e.g., SwissADME). Expected LogP ~2.5–3.5 due to thiophene and isobutyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS-targeted applications?

Methodological Answer:

- SAR Strategies :

- Thiophene Modification : Replace thiophene with furan or pyridine rings to assess electronic effects on receptor binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with dopamine or serotonin receptors .

- Piperidine Substitution : Introduce fluorinated or methyl groups to the piperidine ring to enhance metabolic stability. Compare in vitro microsomal stability (human liver microsomes, NADPH cofactor) .

- Data Interpretation : Correlate in vitro affinity (e.g., IC values from radioligand assays) with computational binding energy scores to prioritize analogs .

Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

Methodological Answer:

- Case Example : If the compound shows potent antimicrobial activity (MIC <1 µg/mL) but high cytotoxicity (IC <10 µM in HEK293 cells):

- Assay Validation : Confirm cytotoxicity via orthogonal methods (MTT assay, LDH release) and check for assay interference (e.g., thiophene autofluorescence) .

- Selectivity Index (SI) : Calculate SI = IC(host cell)/MIC. If SI <10, modify the oxalamide linker to reduce non-specific membrane disruption .

Contradiction Analysis

- Example : Discrepancies in receptor binding affinity across studies may arise from differences in assay conditions (e.g., Mg concentration in GPCR assays). Standardize buffer conditions and validate with a reference agonist/antagonist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。